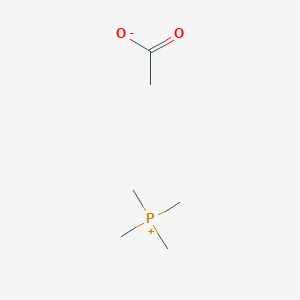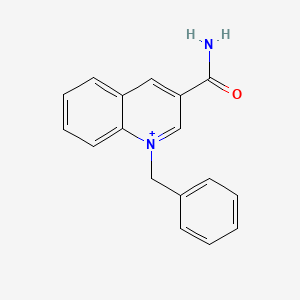![molecular formula C18H11ClO3 B14655913 2-[3-(4-Chlorophenyl)acryloyl]-1H-indene-1,3(2H)-dione CAS No. 52679-64-8](/img/structure/B14655913.png)
2-[3-(4-Chlorophenyl)acryloyl]-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-Chlorophenyl)acryloyl]-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a chlorophenyl group attached to an acryloyl moiety, which is further connected to an indene-1,3-dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Chlorophenyl)acryloyl]-1H-indene-1,3(2H)-dione typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction between 3-acetyl-2H-chromen-2-one and 4-chlorobenzaldehyde in the presence of a base such as piperidine . The reaction is often carried out in an ethanol solvent under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of eco-friendly catalysts and solvents, making it a more sustainable approach for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(4-Chlorophenyl)acryloyl]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acryloyl group to an alkyl group.
Substitution: Electrophilic substitution reactions can occur at the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alkylated derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[3-(4-Chlorophenyl)acryloyl]-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)acryloyl-2H-chromen-2-one: Similar structure but with a chromen-2-one core.
4-Chlorophenylacrylic acid: Contains the chlorophenylacryloyl moiety but lacks the indene-1,3-dione structure.
Uniqueness
2-[3-(4-Chlorophenyl)acryloyl]-1H-indene-1,3(2H)-dione is unique due to its combination of the indene-1,3-dione core with the chlorophenylacryloyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Propiedades
Número CAS |
52679-64-8 |
|---|---|
Fórmula molecular |
C18H11ClO3 |
Peso molecular |
310.7 g/mol |
Nombre IUPAC |
2-[3-(4-chlorophenyl)prop-2-enoyl]indene-1,3-dione |
InChI |
InChI=1S/C18H11ClO3/c19-12-8-5-11(6-9-12)7-10-15(20)16-17(21)13-3-1-2-4-14(13)18(16)22/h1-10,16H |
Clave InChI |
XEQVIJHYTNNSJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(C2=O)C(=O)C=CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


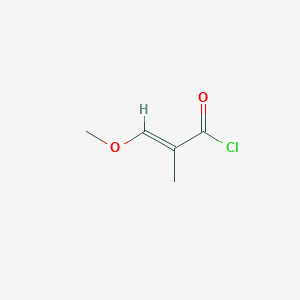
![S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutan-2-yl)pyridin-3-yl]carbamothioate](/img/structure/B14655843.png)
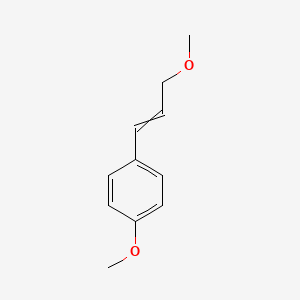


![3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14655865.png)
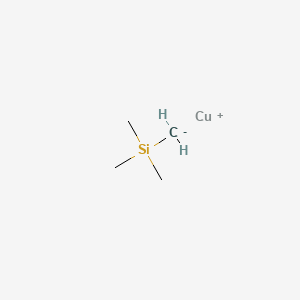
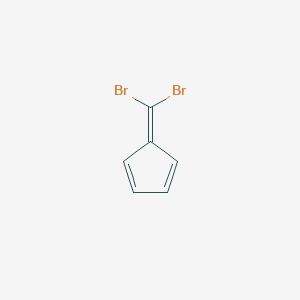
![{(E)-(Ethylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14655872.png)


